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Suc-Ala-Leu-Pro-Phe-PNA -

Suc-Ala-Leu-Pro-Phe-PNA

Catalog Number: EVT-1217398
CAS Number:
Molecular Formula: C33H42N6O9
Molecular Weight: 666.7 g/mol
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Product Introduction

Description

Succinyl-Alanine-Leucine-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Leu-Pro-Phe-pNA) is a synthetic peptide substrate primarily used in enzymatic assays to investigate the activity and specificity of proteases, particularly those belonging to the chymotrypsin-like serine protease family. [, , , , , , , , , , , , , , , , , , , , , , , , ]. Its use stems from the specific recognition and cleavage of the peptide bond between phenylalanine and p-nitroanilide by these enzymes. This cleavage releases the p-nitroanilide moiety, which can be detected spectrophotometrically due to its absorbance at 405 nm, providing a quantitative measure of enzyme activity.

This section explores compounds structurally related to Suc-Ala-Leu-Pro-Phe-PNA, a substrate for the FK-506 binding protein (FKBP) with potent peptidyl prolyl cis-trans isomerase activity. [] The related compounds are grouped based on their structural similarities to the target compound, particularly focusing on variations in the amino acid sequence.

Suc-Ala-Ala-Pro-Phe-pNA

Compound Description: Suc-Ala-Ala-Pro-Phe-pNA is a synthetic peptide substrate used to study the enzymatic activity of various proteases, including chymotrypsin and cucumisin. [, ] It serves as a chromogenic substrate, releasing p-nitroaniline upon hydrolysis, which can be monitored spectrophotometrically.

Relevance: This compound shares a significant structural similarity with Suc-Ala-Leu-Pro-Phe-PNA, differing only in the amino acid at the third position. While Suc-Ala-Leu-Pro-Phe-PNA incorporates Leucine (Leu), this compound contains Alanine (Ala). This difference highlights the importance of the Leu residue in Suc-Ala-Leu-Pro-Phe-PNA for its high reactivity with FKBP. []

Suc-Ala-Ala-Pro-Leu-pNA

Compound Description: This peptide serves as a synthetic substrate for various proteases, including cucumisin and a serine protease from the tick Haemaphysalis longicornis. [, ] Similar to Suc-Ala-Ala-Pro-Phe-pNA, it releases p-nitroaniline upon hydrolysis, allowing for the spectrophotometric quantification of enzyme activity.

Suc-Ala-Xaa-Pro-Phe-p-nitroanilide (Xaa = Gly, Ala, Val, Phe, His, Lys, or Glu)

Compound Description: This represents a series of synthetic peptides utilized to investigate the substrate specificity of cyclophilin and FKBP, both being peptidyl prolyl cis-trans isomerases. [] The varying amino acid at the Xaa position allows for probing the enzymes' preferences for different amino acid residues preceding the Proline.

Relevance: This series of compounds is directly related to Suc-Ala-Leu-Pro-Phe-PNA, with the only difference being the amino acid at the Xaa position. The study utilizing these compounds provided evidence that FKBP exhibits a marked dependence on the amino acid preceding Proline for its catalytic activity, unlike cyclophilin. [] This highlights the importance of the Leucine at this position in Suc-Ala-Leu-Pro-Phe-PNA for its interaction with FKBP.

H-D-Val-Leu-Lys-pNA

Compound Description: H-D-Val-Leu-Lys-pNA is a synthetic substrate commonly used to study the activity of proteases, particularly those with trypsin-like specificity. [, , ] It serves as a chromogenic substrate, releasing p-nitroaniline upon hydrolysis, allowing for easy monitoring of enzymatic activity.

Classification

The compound is classified as a synthetic peptide substrate and falls under the category of peptide derivatives used in enzyme assays. It is commonly used in research related to proteases and peptidyl-prolyl isomerases, which play significant roles in protein folding and cellular processes.

Synthesis Analysis

The synthesis of Suc-Ala-Leu-Pro-Phe-pNA typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the introduction of protective groups to prevent unwanted reactions during synthesis.

Key Steps in Synthesis:

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of the first amino acid (succinyl-alanine) to a resin.
  2. Coupling Reactions: Subsequent amino acids (Leucine, Proline, Phenylalanine) are added through coupling reactions that activate the carboxyl group of the incoming amino acid.
  3. Deprotection: Protective groups are removed as needed to allow for further coupling.
  4. Cleavage and Purification: Once the desired peptide sequence is assembled, it is cleaved from the resin and purified, often using high-performance liquid chromatography.

The final product can be characterized by mass spectrometry and analytical chromatography to confirm its identity and purity.

Molecular Structure Analysis

Suc-Ala-Leu-Pro-Phe-pNA has a molecular formula of C33H42N6O9C_{33}H_{42}N_{6}O_{9} and a molecular weight of approximately 666.73 g/mol. The structure consists of:

  • Succinyl Group: Enhances solubility and stability.
  • Amino Acid Sequence: Composed of alanine, leucine, proline, and phenylalanine, which contribute to its specificity as a substrate.
  • p-Nitroanilide Group: This moiety provides a chromogenic signal upon cleavage by proteases.

The molecular structure can be represented as follows:

Suc Ala Leu Pro Phe pNA\text{Suc Ala Leu Pro Phe pNA}

This structure allows for specific interactions with enzymes that recognize proline-containing substrates.

Chemical Reactions Analysis

Suc-Ala-Leu-Pro-Phe-pNA undergoes hydrolysis when cleaved by specific proteases. The reaction typically involves:

  1. Enzyme Binding: The enzyme binds to the substrate at the Leu-Phe bond.
  2. Cleavage Reaction: Hydrolysis occurs, resulting in the release of p-nitroaniline, which can be quantitatively measured.

The kinetic parameters for this reaction have been documented; for example, the Michaelis-Menten constant (KmK_m) and turnover number (kcatk_{cat}) provide insights into enzyme efficiency when utilizing this substrate.

Mechanism of Action

The mechanism of action involves the interaction between Suc-Ala-Leu-Pro-Phe-pNA and specific proteases such as cathepsin G or FK506 binding proteins. The binding typically occurs at the proline residue, which is crucial for enzyme specificity due to its unique conformational properties.

  1. Binding Affinity: The KmK_m value indicates how effectively an enzyme can bind to this substrate; for example, cathepsin G has a KmK_m value around 7.2 mM.
  2. Catalytic Efficiency: The kcatk_{cat} value reflects how quickly the enzyme converts substrate into products.

These parameters help researchers understand how different enzymes interact with this substrate under various conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents depending on purity.

Chemical Properties

  • Stability: Stable under appropriate storage conditions (usually at -20°C).
  • Reactivity: Reacts specifically with certain proteases; hydrolysis leads to measurable products that can be analyzed spectrophotometrically.

Analytical Data

  • Purity levels are often assessed through high-performance liquid chromatography (HPLC), ensuring that the product meets research standards.
Applications

Suc-Ala-Leu-Pro-Phe-pNA has several applications in scientific research:

  1. Enzyme Kinetics Studies: Used to evaluate the activity of proteases and peptidyl-prolyl isomerases.
  2. Protein Folding Research: Helps in understanding the role of proline residues in protein conformational changes.
  3. Clinical Research: Potential applications in drug development targeting specific protease activities associated with diseases.

This compound serves as an essential tool for biochemists studying enzyme mechanisms and protein dynamics, contributing valuable insights into cellular processes and therapeutic targets.

Introduction to Suc-Ala-Leu-Pro-Phe-PNA

Chemical Identity and Nomenclature

Suc-Ala-Leu-Pro-Phe-PNA (also designated Suc-ALPF-pNA) is a synthetic tetrapeptide substrate with the systematic name N-Succinyl-L-alanyl-L-leucyl-L-prolyl-L-phenylalanine p-nitroanilide. Its molecular formula is C₃₃H₄₂N₆O₉, corresponding to a molecular weight of 666.72 g/mol [3] [4]. The compound features three key structural components:

  • A succinyl (Suc) group at the N-terminus, which blocks the amino group and enhances solubility
  • A tetrapeptide sequence (Ala-Leu-Pro-Phe) that serves as the enzymatic recognition site
  • A para-nitroaniline (pNA) chromophore at the C-terminus, which releases a yellow chromophore (λₘₐₓ = 405 nm) upon enzymatic cleavage [3] [9]

Table 1: Chemical Identifiers of Suc-Ala-Leu-Pro-Phe-PNA

PropertyValue
CAS Registry Number128802-78-8
IUPAC Name4-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-methyl-1-[(4-nitrophenyl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropyl]amino]-3-methyl-1-oxobutyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Molecular FormulaC₃₃H₄₂N₆O₉
Molecular Weight666.72 g/mol
Purity Specifications≥98% (HPLC) [4]

The peptide's significance lies in the Pro-Phe bond, which is susceptible to isomerization by peptidyl-prolyl isomerases (PPIases). The adjacent hydrophobic residues (Ala, Leu) mimic natural protein folding substrates [3] [5].

Historical Development and Discovery

Suc-Ala-Leu-Pro-Phe-PNA emerged in the late 1980s–1990s during efforts to develop protease-free assays for PPIases. Traditional assays required chymotrypsin to hydrolyze products, introducing confounding variables through additional enzymatic activity [8]. This substrate's design incorporated the self-reporting p-nitroaniline group, enabling direct spectrophotometric detection of isomerization without coupled proteases [3] [8].

Its adoption coincided with critical discoveries about FK506-binding proteins (FKBPs). Researchers required substrates resistant to non-specific cleavage yet sensitive to isomerization kinetics. The Ala-Leu-Pro-Phe sequence demonstrated superior specificity for FKBP catalysis compared to earlier substrates like Suc-Ala-Ala-Pro-Phe-pNA, as the leucine residue enhanced binding affinity [5] [9]. Commercial availability solidified its role in standardizing PPIase studies by the early 2000s [3] [4].

Role in Peptidyl Prolyl cis-trans Isomerase (PPIase) Research

Kinetic Profiling of Enzymes

Suc-Ala-Leu-Pro-Phe-PNA enabled precise quantification of PPIase kinetics. For human FKBP12 at 5°C:

  • kcat = 600 s⁻¹
  • Km = 0.5 mM
  • Catalytic efficiency (kcat/Km) = 1.2 × 10⁶ M⁻¹s⁻¹ [5]

Table 2: Kinetic Parameters of Human FKBP with Suc-Ala-Leu-Pro-Phe-PNA

ParameterValueConditions
kcat600 s⁻¹5°C, 2.5% trifluoroethanol
Km0.5 mMpH 5–10
kcat/Km1.2 × 10⁶ M⁻¹s⁻¹Deuterium isotope effect: 1.14 ± 0.03

The pH independence (pH 5–10) of kcat/Km and the observed deuterium isotope effect (1.14 ± 0.03) supported a "conformational twist" mechanism. This occurs through desolvation of the peptide bond in FKBP's hydrophobic active site rather than nucleophilic attack or specific proton donation [5].

Substrate Specificity Studies

Comparative analyses revealed that Suc-Ala-Leu-Pro-Phe-PNA is ~10-fold more reactive with FKBP than Suc-Ala-Ala-Pro-Phe-pNA. The leucine side chain enhances hydrophobic interactions within the enzyme's substrate-binding pocket [5] [9]. This specificity differentiates it from parvulin-type PPIases (e.g., Pin1), which prefer phosphorylated Ser/Thr preceding proline [6].

Enzyme Mechanism Elucidation

The substrate was pivotal in characterizing catalytically inactive parvulin domains. For example, the parvulin domain of E. coli PpiD (PpiD*) binds Suc-Ala-Leu-Pro-Phe-PNA but exhibits no isomerase activity. NMR chemical shift mapping localized binding to the parvulin active site, resembling the inactive chaperone domain of SurA rather than catalytic parvulins [2]. This helped redefine functional diversity within the parvulin family.

Technological Impact in Assays

  • Protease-free monitoring: Eliminated chymotrypsin coupling, reducing assay complexity [8]
  • High-throughput screening: Enabled discovery of FKBP inhibitors (e.g., FK506, rapamycin analogs) by measuring p-nitroaniline release [5]
  • Plant enzyme characterization: Facilitated studies of Lotus japonicus parvulins (LjPar1–3), revealing distinct substrate preferences linked to their physiological roles [6]

Table 3: Comparative Reactivity of PPIase Substrates

SubstratePPIase TargetRelative ReactivityKey Structural Feature
Suc-Ala-Leu-Pro-Phe-pNAFKBP1.0 (reference)Leu at P2 position
Suc-Ala-Ala-Pro-Phe-pNAChymotrypsin/FKBP0.1Ala at P2 position
Phospho-Ser-Glu-Pro-pNAPin1 parvulinNot applicablePhosphorylated Ser residue

This substrate remains indispensable for probing the structural determinants of PPIase catalysis and screening isomerase-targeted therapeutics [3] [5].

Properties

Product Name

Suc-Ala-Leu-Pro-Phe-PNA

IUPAC Name

4-[[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C33H42N6O9

Molecular Weight

666.7 g/mol

InChI

InChI=1S/C33H42N6O9/c1-20(2)18-26(37-30(43)21(3)34-28(40)15-16-29(41)42)33(46)38-17-7-10-27(38)32(45)36-25(19-22-8-5-4-6-9-22)31(44)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42)/t21-,25-,26-,27-/m0/s1

InChI Key

RGNLNVHDRHWWDQ-ZYEMSUIVSA-N

SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O

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